molecular formula C12H17N B1460723 1-cyclopropyl-N-(4-methylbenzyl)methanamine CAS No. 1019561-11-5

1-cyclopropyl-N-(4-methylbenzyl)methanamine

Cat. No. B1460723
CAS RN: 1019561-11-5
M. Wt: 175.27 g/mol
InChI Key: RJYWSCXTJNOARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(4-methylbenzyl)methanamine (1-CPMM) is a cyclic amine compound that has been studied for its potential applications in a variety of fields. It is a cyclic amine, meaning it contains a nitrogen atom that is part of a ring structure. This structure gives it unique properties and makes it attractive for use in scientific research.

Mechanism of Action

1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to act as a ligand for various receptors in the body. It has been found to bind to certain receptors, such as the serotonin 5-HT1A receptor, and activate them. This activation can lead to a variety of physiological effects, depending on the specific receptor that is being activated.
Biochemical and Physiological Effects
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to affect the biochemical and physiological processes in the body. It has been found to have an effect on the synthesis of neurotransmitters, such as serotonin, and can also affect the release of hormones, such as cortisol. In addition, it has been found to affect the activity of enzymes, such as monoamine oxidase, and can also affect the metabolism of drugs.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-N-(4-methylbenzyl)methanamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its stability, which makes it suitable for use in a variety of laboratory conditions. In addition, it is relatively inexpensive and can be produced in large quantities. However, it is also limited in its solubility, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 1-cyclopropyl-N-(4-methylbenzyl)methanamine research. One potential direction is to explore its potential for use in drug delivery systems. Another potential direction is to study its potential as a ligand for other receptors, such as the dopamine D2 receptor. In addition, further research into its biochemical and physiological effects could yield new insights into its potential applications in medicine. Finally, its potential for use in drug metabolism studies could be further explored.

Scientific Research Applications

1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential applications in a variety of fields, including biochemistry, organic chemistry, and medicine. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In organic chemistry, it has been used to study the structure and reactivity of organic molecules. In medicine, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYWSCXTJNOARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(4-methylbenzyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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